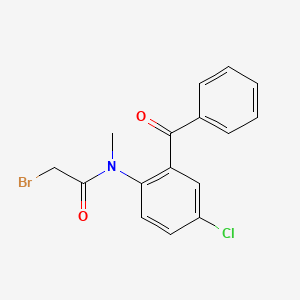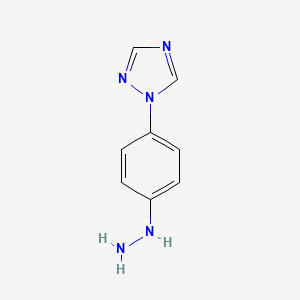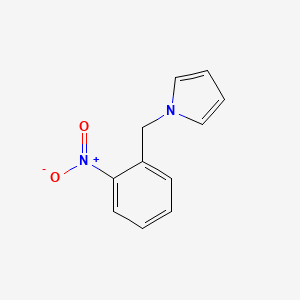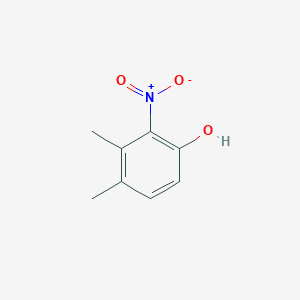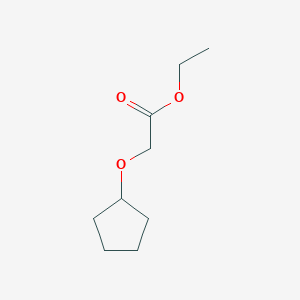
Acetic acid, (cyclopentyloxy)-, ethyl ester
Übersicht
Beschreibung
Acetic acid, (cyclopentyloxy)-, ethyl ester is an organic compound with the molecular formula C9H16O3 It is an ester formed from the reaction of ethyl acetate and cyclopentanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Acetic acid, (cyclopentyloxy)-, ethyl ester can be synthesized through the esterification reaction between ethyl acetate and cyclopentanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of ethyl 2-(cyclopentyloxy)acetate may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity reactants and catalysts, along with precise temperature and pressure control, ensures the efficient production of the compound on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, (cyclopentyloxy)-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield ethyl acetate and cyclopentanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products Formed
Hydrolysis: Ethyl acetate and cyclopentanol.
Reduction: The corresponding alcohol.
Substitution: Various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Acetic acid, (cyclopentyloxy)-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of esterases and other enzymes that catalyze the hydrolysis of esters.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of ethyl 2-(cyclopentyloxy)acetate involves its interaction with various molecular targets depending on the specific application. For example, in enzymatic hydrolysis, the ester bond is cleaved by the catalytic action of esterases, resulting in the formation of ethyl acetate and cyclopentanol. The molecular pathways involved in these reactions are typically studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Vergleich Mit ähnlichen Verbindungen
Acetic acid, (cyclopentyloxy)-, ethyl ester can be compared with other similar compounds such as:
Ethyl acetate: A simpler ester with a similar structure but lacking the cyclopentyl group.
Cyclopentyl acetate: Another ester with a cyclopentyl group but different esterifying alcohol.
Methyl 2-(cyclopentyloxy)acetate: Similar structure but with a methyl group instead of an ethyl group.
The uniqueness of ethyl 2-(cyclopentyloxy)acetate lies in its specific combination of the ethyl ester and cyclopentyl ether functionalities, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
836656-85-0 |
|---|---|
Molekularformel |
C9H16O3 |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
ethyl 2-cyclopentyloxyacetate |
InChI |
InChI=1S/C9H16O3/c1-2-11-9(10)7-12-8-5-3-4-6-8/h8H,2-7H2,1H3 |
InChI-Schlüssel |
RCXLBEURLLUIJG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)COC1CCCC1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
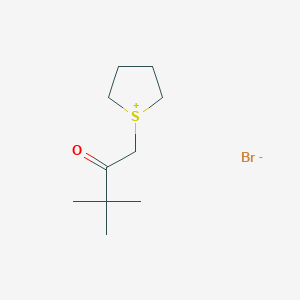
![(2S)-2-{[(tert-Butoxy)carbonyl]amino}-2-(1-methylcyclopentyl)acetic acid](/img/structure/B8777175.png)
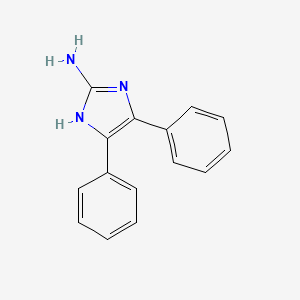
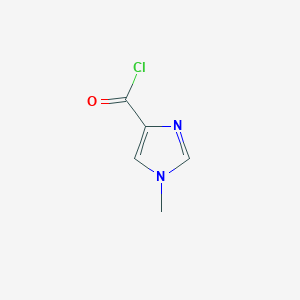
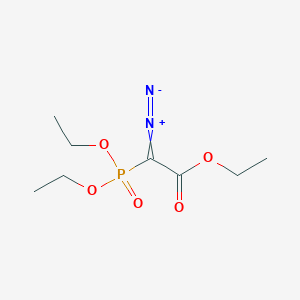
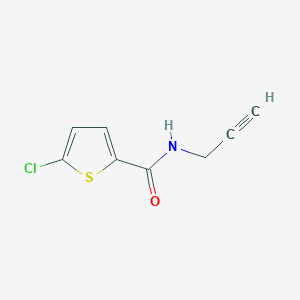
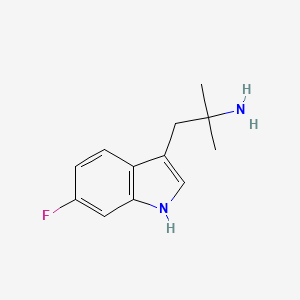
![6-chlorothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8777217.png)
